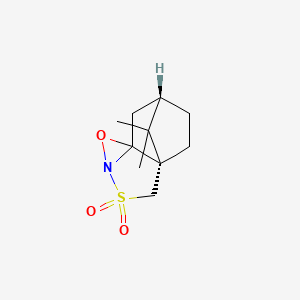
(1S)-(+)-(10-カンファースルホニル)オキサジリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound known for its unique reactivity and applications in organic synthesis. It is derived from camphor and features a three-membered ring structure containing nitrogen and oxygen atoms. This compound is particularly valued for its ability to act as an oxidizing agent in various chemical reactions.
科学的研究の応用
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly for the epoxidation of alkenes and the oxidation of sulfides to sulfoxides.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
Target of Action
It’s known that oxaziridines, in general, are electrophilic three-membered heterocycles containing oxygen, nitrogen, and carbon atoms . They exhibit unusually high and tunable reactivities and have received considerable attention from chemists .
Mode of Action
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine, like other oxaziridines, is known to be a powerful oxygen- and nitrogen-transfer agent for a broad array of nucleophiles . The reactive site of the nucleophilic attack on the oxaziridine heterocyclic ring is attributed to the electronic nature and size of the substituent on the 2-nitrogen atom .
Biochemical Pathways
Oxaziridines have been used in various chemical reactions, including oxidation, amination, cycloaddition, and deracemization . These reactions can affect various biochemical pathways depending on the context of their use.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .
Result of Action
The result of the action of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine depends on the context of its use. For instance, it can be used to convert prochiral ketone enolates into optically active α-hydroxy ketones via enantioselective asymmetric oxidation . It can also be used in the synthesis of thymidine oligonucleotides connected through pyrophosphates .
Action Environment
The action, efficacy, and stability of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Other factors, such as the presence of other chemicals and the pH of the environment, may also influence its action and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine typically involves the oxidation of camphor-derived sulfonamide. One common method includes the reaction of camphor-10-sulfonyl chloride with an amine to form the corresponding sulfonamide, which is then oxidized using an oxidizing agent such as m-chloroperbenzoic acid (mCPBA) to yield the oxaziridine .
Industrial Production Methods
While specific industrial production methods for (1S)-(+)-(10-Camphorsulfonyl)oxaziridine are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The key steps include the preparation of camphor-10-sulfonyl chloride, its conversion to the sulfonamide, and subsequent oxidation to form the oxaziridine.
化学反応の分析
Types of Reactions
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is known for undergoing various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, particularly in the epoxidation of alkenes.
Substitution: It can participate in nucleophilic substitution reactions where the oxaziridine ring is opened.
Common Reagents and Conditions
Oxidation: Common reagents include mCPBA and other peroxy acids. The reactions are typically carried out in organic solvents such as dichloromethane at room temperature.
Substitution: Nucleophiles such as amines or thiols can react with the oxaziridine under mild conditions to open the ring and form the corresponding substituted products.
Major Products Formed
Epoxidation: The major products are epoxides when (1S)-(+)-(10-Camphorsulfonyl)oxaziridine is used as an oxidizing agent.
Substitution: The products depend on the nucleophile used but generally include various substituted amines or thiols.
類似化合物との比較
Similar Compounds
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine: The enantiomer of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, which has similar reactivity but different stereochemistry.
N-Sulfonyl oxaziridines: These compounds share the oxaziridine ring structure and sulfonyl group but differ in the specific substituents attached to the nitrogen and carbon atoms.
Uniqueness
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is unique due to its chiral nature and the presence of the camphor-derived sulfonyl group, which imparts specific reactivity and selectivity in oxidation reactions. Its ability to act as a chiral oxidizing agent makes it particularly valuable in asymmetric synthesis.
特性
CAS番号 |
104322-63-6 |
|---|---|
分子式 |
C10H15NO3S |
分子量 |
229.30 g/mol |
IUPAC名 |
(1S,6S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7?,9-,10-,11?/m0/s1 |
InChIキー |
GBBJBUGPGFNISJ-UPACWWRESA-N |
SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
異性体SMILES |
CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2)O4)C |
正規SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
同義語 |
(4aS,7R,8aS)-Tetrahydro-9,9-dimethyl-4H-4a,7-methanooxazirino[3,2-i][2,1]benzisothiazole 3,3-Dioxide; |
製品の起源 |
United States |
Q1: What is the role of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in synthesizing phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides?
A1: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine acts as an oxidizing agent in this specific synthesis process []. After the coupling of novel esterified acetic acid phosphinodiamidites to form phosphonoacetic acid modified internucleotide linkages, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine is used to oxidize the phosphinoamidite moiety. This oxidation, alongside the alternative reagent 3H-1,2-benzodithiol-3-one-1,1-dioxide, allows for the creation of the desired phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides with high coupling efficiency [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















